2-(Azidomethyl)-6-chloro-1,3-benzoxazole
Overview
Description
2-(Azidomethyl)-6-chloro-1,3-benzoxazole is an organic compound that belongs to the class of azides and benzoxazoles. This compound is characterized by the presence of an azidomethyl group and a chlorine atom attached to a benzoxazole ring. The azide group is known for its high reactivity, making this compound useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-6-chloro-1,3-benzoxazole typically involves the following steps:
Starting Material: The synthesis begins with 6-chloro-1,3-benzoxazole.
Azidation: The azidomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of 6-chloro-1,3-benzoxazole with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-6-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as triphenylphosphine (PPh₃) or lithium aluminum hydride (LiAlH₄).
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Cycloaddition: Copper(I) catalysts are commonly used for the cycloaddition reactions.
Reduction: Triphenylphosphine in the presence of water or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).
Major Products
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Substituted Benzoxazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(Azidomethyl)-6-chloro-1,3-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Employed in bioconjugation techniques due to the reactivity of the azide group.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-6-chloro-1,3-benzoxazole is primarily based on the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are important in various biochemical processes. Additionally, the compound can act as a precursor to amines and other functional groups through reduction and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-1,3-benzoxazole: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
6-Chloro-1,3-benzoxazole: Lacks the azidomethyl group, limiting its use in cycloaddition and bioconjugation reactions.
2-(Azidomethyl)-6-chloro-1,3-benzothiazole: Similar structure but contains a sulfur atom instead of oxygen, which can alter its reactivity and applications.
Uniqueness
2-(Azidomethyl)-6-chloro-1,3-benzoxazole is unique due to the presence of both the azidomethyl group and the chlorine atom, which provide a combination of reactivity and versatility in chemical synthesis and applications.
Properties
IUPAC Name |
2-(azidomethyl)-6-chloro-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-5-1-2-6-7(3-5)14-8(12-6)4-11-13-10/h1-3H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKVUNUNCAIPFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)OC(=N2)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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